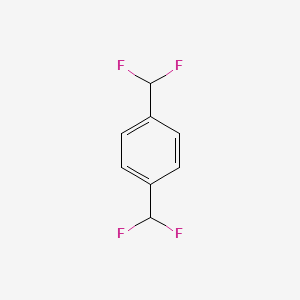

1,4-Bis(difluoromethyl)benzene

CAS No.: 369-54-0

Cat. No.: VC2422340

Molecular Formula: C8H6F4

Molecular Weight: 178.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 369-54-0 |

|---|---|

| Molecular Formula | C8H6F4 |

| Molecular Weight | 178.13 g/mol |

| IUPAC Name | 1,4-bis(difluoromethyl)benzene |

| Standard InChI | InChI=1S/C8H6F4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H |

| Standard InChI Key | VWKMZVCSRVFUGW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(F)F)C(F)F |

| Canonical SMILES | C1=CC(=CC=C1C(F)F)C(F)F |

Introduction

Physical and Chemical Properties

1,4-Bis(difluoromethyl)benzene possesses distinctive physical and chemical properties that contribute to its utility in various applications. Table 1 summarizes the key physicochemical properties of this compound.

Table 1: Physicochemical Properties of 1,4-Bis(difluoromethyl)benzene

| Property | Value |

|---|---|

| CAS Number | 369-54-0 |

| Molecular Formula | C₈H₆F₄ |

| Molecular Weight | 178.127 g/mol |

| Density | 1.2±0.1 g/cm³ |

| Boiling Point | 168.9±35.0 °C at 760 mmHg |

| Flash Point | 66.8±14.6 °C |

| Exact Mass | 178.040558 |

| LogP | 2.96 |

| Vapor Pressure | 2.1±0.3 mmHg at 25°C |

| Index of Refraction | 1.420 |

| Storage Condition | Flammables area |

The presence of four fluorine atoms in the molecule contributes to its relatively high density and moderate boiling point . The LogP value of 2.96 indicates moderate lipophilicity, which affects its solubility characteristics and potential for biological interactions . These properties collectively influence the compound's behavior in various chemical reactions and its suitability for specific applications in material science and industrial processes.

The fluorinated methyl groups provide enhanced thermal stability compared to non-fluorinated analogs, making this compound particularly valuable in applications requiring resistance to thermal degradation. The moderate vapor pressure suggests that the compound has reasonable volatility at room temperature, which has implications for its handling during synthesis and processing .

Synthesis and Preparation Methods

The synthesis of 1,4-Bis(difluoromethyl)benzene has evolved significantly over time, with modern methods offering improved safety, efficiency, and yield compared to earlier approaches. One of the most notable synthetic routes involves the deoxyfluorination of 1,4-terephthalaldehyde using sulfur tetrafluoride (SF₄) in hydrogen fluoride (HF) solvent.

Traditional High-Pressure Synthesis

Earlier methods for synthesizing 1,4-Bis(difluoromethyl)benzene required harsh conditions, including high temperatures (approximately 150°C) and pressures exceeding 800 psig . These severe conditions presented significant challenges for commercial-scale production, particularly regarding safety concerns and equipment requirements. The high-pressure methodology limited the industrial viability of the process and increased production costs.

Improved Low-Temperature Synthesis

A significant advancement in the synthesis of this compound was documented in a patent describing a method that operates at substantially milder conditions. This improved process utilizes SF₄ in solvent quantities of HF at subambient temperatures, typically between -30°C and 0°C . The reaction proceeds as follows:

1,4-terephthalaldehyde + SF₄ → 1,4-Bis(difluoromethyl)benzene (TFPX)

This approach offers several advantages over traditional methods:

-

The reaction can be conducted at near-ambient pressures, greatly enhancing safety parameters.

-

Despite the lower temperatures, the reaction proceeds in a reasonable timeframe.

-

The process yields the desired product with high purity and yield.

-

The milder conditions significantly improve the economics of commercial-scale production .

The reaction demonstrates remarkable selectivity, as similar deoxyfluorination has been successful with various substituted 1,4-terepthaldehydes containing both electron-donating groups (such as methyl) and electron-withdrawing groups (including chloro, bromo, and nitro) . This synthetic versatility enhances the potential for creating derivatives with tailored properties.

It is notable that while HF can be diluted with neutral organic solvents like methylene chloride to moderate the reaction conditions, the use of slightly basic solvents such as acetonitrile renders SF₄ nonreactive with 1,4-terephthalaldehyde, even at room temperature . This solvent sensitivity provides important insights for reaction optimization.

Applications and Uses

1,4-Bis(difluoromethyl)benzene serves as a critical precursor in several high-value applications, particularly in the electronics, automotive, and medical industries. Its unique properties make it especially valuable in the following areas:

Dielectric Materials Precursor

The compound functions as a key starting material in the production of low-K dielectric materials essential for advanced electronic components . These materials are increasingly important in the semiconductor industry, where minimizing signal interference and power consumption is crucial.

Advanced Protective Coatings

Through a series of chemical transformations, 1,4-Bis(difluoromethyl)benzene can be converted into specialized protective coatings with exceptional properties:

-

The compound undergoes bromination to form dibromo-tetrafluoro-p-xylene.

-

This intermediate is then dimerized to produce a product known as AF4.

-

AF4 can be polymerized to create thin protective coatings with excellent dielectric and barrier properties .

These resulting coatings exhibit several advantageous characteristics:

-

Chemical inertness

-

Optical transparency

-

Excellent dielectric properties

-

Superior barrier capabilities against moisture and gases

Such properties make these materials particularly well-suited for protective applications in sensitive electronic components, automotive systems requiring chemical resistance, and medical devices needing biocompatible coatings .

Industrial and Laboratory Applications

The market for 1,4-Bis(difluoromethyl)benzene is segmented based on its purity grades (97%, 98%, 99%, and others) and its applications across industrial processes and laboratory research settings . The higher purity grades are typically reserved for specialized applications requiring precise chemical composition and minimal impurities.

Market Analysis and Growth

The global market for 1,4-Bis(difluoromethyl)benzene demonstrates significant growth potential, driven by expanding applications in electronics and advanced materials. According to market research published in April 2025, the 1,4-Bis(difluoromethyl)benzene market reached a substantial value in 2023 and is anticipated to experience considerable growth through 2031 .

Market Segmentation

The market is categorized along several dimensions:

-

By Purity:

-

97% Purity

-

98% Purity

-

99% Purity

-

Others

-

-

By Application:

-

Industrial Applications

-

Laboratory Research

-

Other Specialized Uses

-

-

By Geographical Region:

Growth Drivers

Several factors contribute to the expanding market for this compound:

-

Increasing demand for advanced electronic components with specialized dielectric properties

-

Growing need for high-performance protective coatings in various industries

-

Technological advancements in materials science creating new application opportunities

-

Shifting consumer behavior toward products incorporating advanced materials

The positive market dynamics and projected strong growth rates suggest valuable opportunities for companies and stakeholders in this sector. The persistent growth makes the 1,4-Bis(difluoromethyl)benzene market a significant driver for economic development and innovative growth in related industries for the coming years .

Research Findings and Development

Scientific investigation into 1,4-Bis(difluoromethyl)benzene spans several decades, with significant contributions from multiple research groups. The compound has been featured in numerous scientific publications and patents, demonstrating ongoing interest in its properties and applications.

Key Research Publications

Several notable publications have advanced understanding of this compound:

-

Lal, Gauri S. et al. (1999) in the Journal of Organic Chemistry explored synthetic approaches to fluorinated compounds including 1,4-Bis(difluoromethyl)benzene .

-

Dolbier Jr., William R. et al. (2007) published findings in the Journal of Fluorine Chemistry regarding the preparation and reactions of this compound and related fluorinated aromatics .

-

Grechkina, E. V. et al. (1993) presented research in the Russian Journal of Organic Chemistry examining the synthesis and characterization of 1,4-Bis(difluoromethyl)benzene .

Patent Developments

Multiple patents demonstrate the industrial significance of this compound:

-

US2009/234151 A1 (2009) by Rhodia Chimie and CNRS details methods related to the preparation and use of 1,4-Bis(difluoromethyl)benzene .

-

US6384289 B1 (2002) by Nippon Shokubai Co., Ltd. includes multiple references to applications and synthesis approaches for this compound .

These publications and patents collectively illustrate the continuing development of synthesis methods, application technologies, and fundamental understanding of the compound's properties and behavior in various chemical and materials systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume